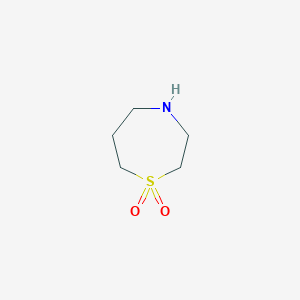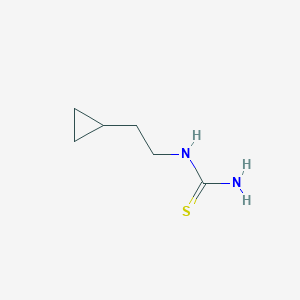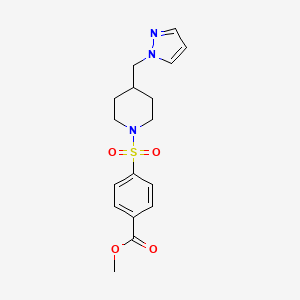![molecular formula C13H15N3O B2524579 5-Methyl-2-morpholino[1,6]naphthyridine CAS No. 478049-38-6](/img/structure/B2524579.png)
5-Methyl-2-morpholino[1,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-morpholino[1,6]naphthyridine is a chemical compound with the molecular formula C13H15N3O . It is a type of 1,6-naphthyridine, which are nitrogen-containing heterocyclic compounds . These compounds are known for their pharmacological activity, with applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 5-Methyl-2-morpholino[1,6]naphthyridine, involves various methods. For instance, one method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids, which produces monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-morpholino[1,6]naphthyridine is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
In one example of a chemical reaction involving a similar compound, the morpholino pyridothieno [2,7]-naphthyridine compound was obtained by allowing 1-amino-7-methyl-5-morpholino-6,7,8,9-tetrahydrothieno [2,3-c][2,7]naphthyridine-2-carbaldehyde to react in the presence of piperidine as a catalyst in refluxing ethanol with malononitrile .Physical And Chemical Properties Analysis
5-Methyl-2-morpholino[1,6]naphthyridine has a molecular weight of 229.28 . Further physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Properties
The synthesis and biological applications of 1,6-naphthyridines have gained prominence in both synthetic and medicinal chemistry. Specifically, 5-Methyl-2-morpholino[1,6]naphthyridine exhibits anticancer activity . Researchers have correlated this activity using structure-activity relationship (SAR) studies and molecular modeling. It has been tested against various cancer cell lines .
Anti-HIV Activity
Certain derivatives of 1,6-naphthyridines, including those with N-arylated/chromone/acid substitutions, demonstrate anti-HIV properties . These compounds have been investigated for their potential in inhibiting HIV replication .
Anti-Microbial Effects
In addition to its anticancer and anti-HIV activities, 5-Methyl-2-morpholino[1,6]naphthyridine may also possess anti-microbial properties . Further studies are needed to explore its efficacy against specific pathogens .
Anti-Inflammatory Activity
The compound’s potential as an anti-inflammatory agent is another area of interest. Understanding its mechanism of action and evaluating its efficacy could lead to novel therapeutic options .
Anti-Oxidant Properties
Lastly, 5-Methyl-2-morpholino[1,6]naphthyridine might exhibit anti-oxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases .
Mecanismo De Acción
While the specific mechanism of action for 5-Methyl-2-morpholino[1,6]naphthyridine is not mentioned in the retrieved papers, 1,6-naphthyridines in general are known for their anticancer activity. This activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
Direcciones Futuras
The future directions for research on 5-Methyl-2-morpholino[1,6]naphthyridine and similar compounds could involve further exploration of their synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their pharmacological activity .
Propiedades
IUPAC Name |
4-(5-methyl-1,6-naphthyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJHFAISINHPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)